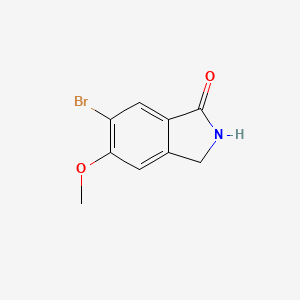

6-Bromo-5-methoxy-2,3-dihydro-isoindol-1-one

Description

Properties

IUPAC Name |

6-bromo-5-methoxy-2,3-dihydroisoindol-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO2/c1-13-8-2-5-4-11-9(12)6(5)3-7(8)10/h2-3H,4H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQCYRBWOLQWKDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)CNC2=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 6-Bromo-5-methoxy-2,3-dihydro-isoindol-1-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-Bromo-5-methoxy-2,3-dihydro-isoindol-1-one, a heterocyclic compound with significant potential in medicinal chemistry and drug discovery. While specific literature on this exact molecule is emerging, this document synthesizes information from structurally related compounds to offer insights into its chemical identity, synthesis, physicochemical properties, spectroscopic profile, and potential therapeutic applications. The isoindolinone core is a privileged scaffold in numerous biologically active compounds, and the unique substitution pattern of a bromine atom and a methoxy group suggests that this compound could be a valuable building block for novel therapeutics.[1][2][3] This guide is intended to serve as a foundational resource for researchers interested in exploring the chemistry and pharmacological potential of this and related molecules.

Chemical Identity and Physicochemical Properties

-

Chemical Name: 6-Bromo-5-methoxy-2,3-dihydro-isoindol-1-one

-

CAS Number: 1427360-45-9

-

Molecular Formula: C₉H₈BrNO₂

-

Molecular Weight: 242.07 g/mol

Physicochemical Data Summary

| Property | Predicted Value | Notes |

| Appearance | White to off-white solid | Based on similar isoindolinone compounds. |

| Melting Point | Not available | Likely to be a high-melting solid. |

| Boiling Point | > 400 °C (Predicted) | Prediction based on related structures.[4] |

| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO and DMF. | Typical for this class of compounds. |

| pKa | Not available |

The Isoindolinone Scaffold: A Privileged Structure in Medicinal Chemistry

The isoindolinone nucleus is a recurring motif in a wide array of natural products and synthetic compounds with diverse and potent biological activities.[1][3][5] Its rigid, bicyclic structure provides a well-defined three-dimensional arrangement for substituent groups, making it an attractive scaffold for the design of targeted therapeutics.

Logical Framework for Isoindolinone Bioactivity

Caption: The isoindolinone core as a privileged scaffold in drug discovery.

Clinically approved drugs such as thalidomide and its analogs, lenalidomide and pomalidomide, feature the related phthalimide core (an isoindoline-1,3-dione) and have demonstrated the therapeutic potential of this structural class, particularly in the treatment of cancers like multiple myeloma.[1] The biological activities of isoindolinone derivatives are extensive and include anticancer, anti-inflammatory, antimicrobial, and analgesic properties.[2][6][7]

Synthesis of 6-Bromo-5-methoxy-2,3-dihydro-isoindol-1-one

Proposed Synthetic Pathway

Caption: A plausible synthetic route to the target compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Oxidation of 3-Bromo-4-methylanisole to 3-Bromo-4-methoxybenzoic acid

-

To a solution of 3-bromo-4-methylanisole in a suitable solvent (e.g., a mixture of pyridine and water), add potassium permanganate (KMnO₄) portion-wise at elevated temperature (e.g., reflux).

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Cool the reaction mixture and filter off the manganese dioxide (MnO₂) precipitate.

-

Acidify the filtrate with a strong acid (e.g., HCl) to precipitate the carboxylic acid.

-

Collect the solid by filtration, wash with cold water, and dry to yield 3-bromo-4-methoxybenzoic acid.

Step 2: Bromination of 3-Bromo-4-methoxybenzoic acid

-

Protect the carboxylic acid group, for instance, by converting it to its methyl ester using methanol and a catalytic amount of sulfuric acid.

-

To a solution of the methyl 3-bromo-4-methoxybenzoate in a non-polar solvent (e.g., carbon tetrachloride), add N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN or benzoyl peroxide).

-

Reflux the mixture under irradiation with a UV lamp until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture, filter off the succinimide, and remove the solvent under reduced pressure to yield methyl 2-(bromomethyl)-5-bromo-4-methoxybenzoate.

Step 3: Ammonolysis and Cyclization

-

Dissolve the crude methyl 2-(bromomethyl)-5-bromo-4-methoxybenzoate in a suitable solvent such as methanol or THF.

-

Add an excess of aqueous ammonia and stir the mixture at room temperature.[9] This step facilitates both the displacement of the benzylic bromide with ammonia and the subsequent intramolecular cyclization to form the lactam ring.

-

Monitor the reaction for the disappearance of the starting material.

-

Remove the solvent under reduced pressure and purify the residue by column chromatography on silica gel to obtain 6-Bromo-5-methoxy-2,3-dihydro-isoindol-1-one.

Spectroscopic Characterization (Predicted)

While experimental spectra for this specific compound are not widely published, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.[10][11][12][13]

¹H NMR (Proton Nuclear Magnetic Resonance)

-

Aromatic Protons: Two singlets in the aromatic region (δ 7.0-8.0 ppm), corresponding to the two protons on the benzene ring.

-

Methoxy Protons: A singlet at approximately δ 3.8-4.0 ppm, integrating to three protons.

-

Methylene Protons: A singlet around δ 4.3-4.5 ppm, integrating to two protons, corresponding to the CH₂ group of the isoindolinone ring.

-

Amide Proton: A broad singlet in the region of δ 8.0-9.0 ppm, corresponding to the NH proton.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

-

Carbonyl Carbon: A signal in the downfield region, around δ 165-170 ppm.

-

Aromatic Carbons: Multiple signals in the aromatic region (δ 110-150 ppm). The carbon attached to the bromine will be shifted to a higher field, while the carbon attached to the methoxy group will be at a lower field.

-

Methoxy Carbon: A signal around δ 55-60 ppm.

-

Methylene Carbon: A signal around δ 45-50 ppm.

IR (Infrared) Spectroscopy

-

N-H Stretch: A broad absorption band in the region of 3200-3400 cm⁻¹.

-

C=O Stretch (Amide): A strong, sharp absorption band around 1680-1700 cm⁻¹.

-

C-O Stretch (Aryl Ether): An absorption band in the region of 1200-1250 cm⁻¹.

-

C-Br Stretch: An absorption in the fingerprint region, typically below 800 cm⁻¹.

MS (Mass Spectrometry)

-

Molecular Ion Peak (M⁺): A prominent peak at m/z 241 and 243 in an approximate 1:1 ratio, characteristic of a compound containing one bromine atom.

-

Fragmentation Pattern: Expect fragmentation patterns involving the loss of CO, Br, and the methoxy group.

Potential Applications in Drug Discovery and Development

The unique combination of a bromine atom and a methoxy group on the isoindolinone scaffold suggests several avenues for its application in drug discovery.

-

Versatile Synthetic Intermediate: The bromine atom serves as a handle for further functionalization through various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the synthesis of a diverse library of derivatives.[14][15]

-

Modulation of Biological Activity: The position and electronic nature of the bromo and methoxy substituents can significantly influence the compound's interaction with biological targets. Methoxy groups are known to be important for binding to certain protein targets, while the bromine atom can participate in halogen bonding, a significant interaction in drug-receptor binding.

-

Potential Pharmacological Activities: Based on the activities of related isoindolinones, this compound and its derivatives could be investigated for a range of therapeutic applications, including:

-

Anticancer agents: The isoindolinone scaffold is present in several anticancer compounds.[6]

-

Anti-inflammatory agents: Some isoindolinone derivatives have shown potent anti-inflammatory effects.[7][16]

-

Antimicrobial agents: The isoindolinone core has been explored for its antibacterial and antifungal properties.[6]

-

Workflow for Exploring Bioactivity

Sources

- 1. mdpi.com [mdpi.com]

- 2. wisdomlib.org [wisdomlib.org]

- 3. Isoindolinone Synthesis via One‐Pot Type Transition Metal Catalyzed C−C Bond Forming Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. fi.alfa-industry.com [fi.alfa-industry.com]

- 5. The chemistry of isoindole natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. CN105153013A - Synthesis method of 6-bromoisoindolinyl-1-one - Google Patents [patents.google.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Synthesis and blocking activities of isoindolinone- and isobenzofuranone-containing phenoxylalkylamines as potent α(1)-adrenoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 6-Bromooxindole | C8H6BrNO | MD Topology | NMR | X-Ray [atb.uq.edu.au]

- 12. researchgate.net [researchgate.net]

- 13. acgpubs.org [acgpubs.org]

- 14. download.atlantis-press.com [download.atlantis-press.com]

- 15. mdpi.com [mdpi.com]

- 16. Noble 2-[3-(cyclopentyloxy)-4-methoxyphenyl]-1-isoindolinone derivatives. part I: synthesis and SAR studies for the inhibition of TNF-alpha production - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Isoindolinone Scaffold and the Significance of 6-Bromo-5-methoxy-2,3-dihydro-isoindol-1-one

An In-Depth Technical Guide to 6-Bromo-5-methoxy-2,3-dihydro-isoindol-1-one

For Researchers, Scientists, and Drug Development Professionals

The isoindolinone core is a privileged heterocyclic scaffold, forming the structural basis for a multitude of biologically active compounds and approved pharmaceuticals.[1][2] Its rigid, bicyclic framework serves as a versatile template for designing molecules that can interact with various biological targets, leading to applications in oncology, immunology, and neuroscience.[2][3] 6-Bromo-5-methoxy-2,3-dihydro-isoindol-1-one is a specific derivative that offers significant strategic advantages in medicinal chemistry and drug discovery. The presence of a bromine atom at the 6-position provides a reactive handle for further functionalization via cross-coupling reactions, while the methoxy group at the 5-position modulates the electronic properties and potential metabolic stability of the molecule.

This guide serves as a comprehensive technical resource for professionals working with 6-Bromo-5-methoxy-2,3-dihydro-isoindol-1-one. It details the compound's core physicochemical properties, outlines a logical synthetic strategy, provides a robust analytical workflow for characterization, and discusses its potential applications, all grounded in established scientific principles.

Part 1: Core Physicochemical and Structural Properties

A precise understanding of a compound's fundamental properties is the bedrock of its effective application in research. 6-Bromo-5-methoxy-2,3-dihydro-isoindol-1-one is a solid material under standard conditions, and its key identifiers and properties are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₈BrNO₂ | [4][5] |

| Molecular Weight | 242.07 g/mol | [5][6] |

| CAS Number | 1427360-45-9 | [6][7][8] |

| Appearance | No data available (typically a solid) | |

| Purity (Commercial) | ≥98% | [4] |

| Solubility | No data available | [6] |

Part 2: Synthetic Strategy and Mechanistic Rationale

While numerous methods exist for the synthesis of the isoindolinone core, a common and effective strategy involves the cyclization of an ortho-substituted benzoic acid derivative.[9] The following proposed synthesis provides a logical, multi-step pathway to 6-Bromo-5-methoxy-2,3-dihydro-isoindol-1-one, highlighting the rationale behind key transformations.

Proposed Synthetic Workflow

Caption: Proposed synthetic pathway for 6-Bromo-5-methoxy-2,3-dihydro-isoindol-1-one.

Detailed Experimental Protocol and Rationale

Step 1: Electrophilic Aromatic Bromination

-

Protocol: To a solution of 3-methoxy-4-methylbenzoic acid in glacial acetic acid, slowly add an equimolar amount of bromine (Br₂) at room temperature. The reaction is stirred until TLC analysis indicates complete consumption of the starting material. The product is then precipitated by pouring the reaction mixture into ice water and collected by filtration.

-

Expertise & Causality: Acetic acid is chosen as the solvent as it is polar enough to dissolve the starting material and is inert to bromine. The methoxy group is an ortho-, para-director. Since the para position is blocked, bromination is directed to the ortho position (C2), which is activated by both the methoxy and methyl groups. This regioselectivity is crucial for establishing the correct substitution pattern.

Step 2: Radical Benzylic Bromination

-

Protocol: Dissolve the product from Step 1 in a non-polar solvent like carbon tetrachloride. Add N-Bromosuccinimide (NBS) and a catalytic amount of a radical initiator such as Azobisisobutyronitrile (AIBN). Reflux the mixture under illumination with a sunlamp until the reaction is complete. The succinimide byproduct is filtered off, and the solvent is removed under reduced pressure.

-

Expertise & Causality: This step targets the benzylic protons of the methyl group. NBS is the reagent of choice for selective allylic and benzylic bromination because it provides a low, constant concentration of Br₂, minimizing competing aromatic bromination. AIBN initiates the radical chain reaction required for this transformation.

Step 3: Intramolecular Cyclization (Lactamization)

-

Protocol: The crude benzylic bromide from Step 2 is dissolved in an excess of aqueous ammonia. The mixture is stirred at room temperature or gently heated. The primary amine formed in situ acts as a nucleophile, displacing the benzoic acid's carboxylic proton and then attacking the benzylic carbon in an intramolecular fashion to form the five-membered lactam ring. The product is isolated by extraction and purified by column chromatography.

-

Trustworthiness & Self-Validation: This final step is a tandem reaction. The initial ammonolysis creates the necessary nucleophile (the amino group) in close proximity to the electrophile (the benzylic carbon), favoring the intramolecular cyclization over intermolecular polymerization. The formation of the thermodynamically stable five-membered ring is the driving force for this reaction. The purity of the final product must be validated by the analytical methods described in the next section.

Part 3: Analytical Characterization Workflow

Confirming the identity and purity of the synthesized compound is a non-negotiable step in any research workflow. A multi-technique approach ensures the highest level of confidence in the material's structure and quality.

Standard Analytical Workflow

Caption: A self-validating workflow for the analytical characterization of the title compound.

Methodology and Expected Results

-

High-Performance Liquid Chromatography (HPLC):

-

Purpose: To assess the purity of the final compound.

-

Methodology: A reversed-phase C18 column is typically used with a mobile phase gradient of water and acetonitrile (both containing 0.1% formic acid or TFA). Detection is performed using a UV detector at a wavelength where the aromatic system absorbs (e.g., 254 nm).

-

Interpretation: A pure sample should yield a single, sharp peak. The retention time is characteristic of the compound under specific conditions, and the peak area percentage is used to quantify purity (e.g., >98%).

-

-

Mass Spectrometry (MS):

-

Purpose: To confirm the molecular weight.

-

Methodology: Electrospray ionization (ESI) is a suitable technique. The sample is introduced in a solvent like methanol or acetonitrile.

-

Interpretation: The spectrum should show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z ≈ 242.98 and 244.98. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br are in an approximate 1:1 ratio) will result in two peaks of nearly equal intensity separated by 2 Da, which is a definitive confirmation of the presence of a single bromine atom.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Purpose: To provide unambiguous structural elucidation.

-

¹H NMR: Expected signals would include two aromatic singlets (for the protons on the benzene ring), a singlet for the methoxy group (~3.9 ppm), a singlet for the benzylic methylene group (~4.5 ppm), and a broad singlet for the N-H proton.

-

¹³C NMR: The spectrum will show nine distinct carbon signals, including those for the carbonyl group (~170 ppm), the aromatic carbons (some attached to Br, O, and C), the methoxy carbon (~56 ppm), and the methylene carbon (~45-50 ppm).

-

Authoritative Grounding: The specific chemical shifts and coupling constants provide definitive proof of the connectivity and substitution pattern of the atoms.

-

Part 4: Applications in Research and Drug Development

6-Bromo-5-methoxy-2,3-dihydro-isoindol-1-one is not merely a chemical entity but a strategic starting point for the synthesis of more complex molecules.[10]

-

Fragment-Based Drug Discovery (FBDD): The isoindolinone core is a recognized fragment that can be elaborated upon. This compound provides a pre-functionalized fragment ready for library synthesis.

-

Intermediate for Targeted Therapies: The bromine atom is a key functional group for introducing diversity. It can be readily converted into other groups using transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the systematic exploration of the chemical space around the core scaffold to optimize binding affinity and selectivity for a given biological target, such as a protein kinase.[11]

-

Reference Standard: As a well-characterized molecule, it can serve as a reference standard for the identification of impurities and metabolites in the development of more complex drugs based on the same scaffold.[6]

Part 5: Safety, Handling, and Storage

Professional laboratory practice is paramount when handling any chemical reagent.

-

Safety: Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Handle in a well-ventilated fume hood.[6] While specific toxicity data for this compound is not available, related bromo-aromatic compounds can be irritants.

-

Handling: Avoid contact with skin and eyes. Do not inhale dust.

-

Storage: For long-term stability, the compound should be stored at -20°C.[6] For short-term use, storage at -4°C is acceptable.[6] Keep the container tightly sealed in a dry and well-ventilated place.

Conclusion

6-Bromo-5-methoxy-2,3-dihydro-isoindol-1-one represents a valuable and versatile building block for chemical and pharmaceutical research. Its defined physicochemical properties, coupled with a strategic placement of functional groups, make it an ideal starting point for the synthesis of novel compounds with potential therapeutic applications. The synthetic and analytical workflows detailed in this guide provide a robust framework for its preparation and validation, empowering researchers to confidently incorporate this molecule into their drug discovery and development programs.

References

-

6-Bromo-5-Methoxy-2,3-Dihydro-Isoindol-1-One - BIOFOUNT. [Online]. Available: [Link]

-

6-Bromo-2,3-dihydro-1H-isoindol-1-one - PubChem. [Online]. Available: [Link]

-

6-Methoxy-2,3-dihydro-1H-isoindol-1-one - PubChem. [Online]. Available: [Link]

- Moodie, R. B., & Swann, E. (Year).

-

A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking - MDPI. [Online]. Available: [Link]

-

Design, synthesis and biological evaluation of the novel isoindolinone derivatives - JOCPR. [Online]. Available: [Link]

-

Examples of biologically active isoindolinone derivatives. - ResearchGate. [Online]. Available: [Link]

-

7-bromo-6-hydroxy-5-methyl-2,3-dihydro-1H-isoindol-1-one - PubChem. [Online]. Available: [Link]

-

Scope of the Reaction Protocols for the Synthesis of Isoindolinone Derivatives a - ResearchGate. [Online]. Available: [Link]

-

(PDF) Structural Characterization, and Computational Analysis of (E)-6-bromo-3-(3,4-dimethoxybenzylidene)-7-methoxy-1-tosyl-2,3-dihydroquinolin-4(1H)-one - ResearchGate. [Online]. Available: [Link]

-

Metal-Free Synthesis of N-Fused Heterocyclic Iodides via C-H Functionalization Mediated by tert- Butylhydroperoxide Supporting I - The Royal Society of Chemistry. [Online]. Available: [Link]

- CN103880745A - Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid - Google Patents. [Online].

-

Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. [Online]. Available: [Link]

-

Synthesis of 6-bromo-4-iodoquinoline Wenhui Wang1, Yuping Guo1, a, Linxiao Wang1, Yiqiang OuYang1, Qinqin Wang1, Wufu Zhu1,b - Atlantis Press. [Online]. Available: [Link]

-

Facile and convenient syntheses of 6,11-dihydro-5H-indeno[1,2-c]isoquinolin - PubMed. [Online]. Available: [Link]

-

Crystal structure of 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one - NIH. [Online]. Available: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. calpaclab.com [calpaclab.com]

- 5. 7-bromo-6-hydroxy-5-methyl-2,3-dihydro-1H-isoindol-1-one | C9H8BrNO2 | CID 66545212 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1427360-45-9|6-Bromo-5-Methoxy-2,3-Dihydro-Isoindol-1-One|6-Bromo-5-Methoxy-2,3-Dihydro-Isoindol-1-One|-范德生物科技公司 [bio-fount.com]

- 7. 1427360-45-9 CAS|6-Bromo-5-methoxy-2,3-dihydro-isoindol-1-one|生产厂家|价格信息 [m.chemicalbook.com]

- 8. 1373223-17-6|6-Bromo-5-hydroxyisoindolin-1-one|BLD Pharm [bldpharm.com]

- 9. researchgate.net [researchgate.net]

- 10. jocpr.com [jocpr.com]

- 11. Crystal structure of 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one - PMC [pmc.ncbi.nlm.nih.gov]

The Synthesis of 6-Bromo-5-methoxy-2,3-dihydro-isoindol-1-one: An In-depth Technical Guide

Introduction: The Significance of the Isoindolinone Scaffold

The isoindolinone core is a privileged scaffold in medicinal chemistry, appearing in a multitude of biologically active compounds and approved pharmaceuticals.[1] Its rigid, bicyclic structure provides a unique three-dimensional framework that can be strategically decorated with functional groups to modulate pharmacological activity. The target molecule of this guide, 6-Bromo-5-methoxy-2,3-dihydro-isoindol-1-one, is a key intermediate in the synthesis of more complex molecules, with potential applications in the development of novel therapeutics. The presence of the bromo and methoxy substituents offers valuable handles for further chemical modifications, such as cross-coupling reactions and nucleophilic aromatic substitutions, making it a versatile building block for drug discovery programs.

This in-depth technical guide provides a comprehensive overview of a plausible and scientifically sound synthetic route to 6-Bromo-5-methoxy-2,3-dihydro-isoindol-1-one, designed for researchers, scientists, and drug development professionals. The proposed synthesis is grounded in established chemical principles and supported by analogous transformations found in the chemical literature.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of the target molecule suggests a convergent approach, starting from a readily available substituted benzoic acid. The key transformations involve the formation of the isoindolinone ring system, which can be efficiently constructed through the cyclization of an ortho-substituted benzoic acid derivative.

Our proposed synthetic strategy commences with the commercially available 3-methoxy-4-methylbenzoic acid . This starting material possesses the required methoxy group and a methyl group that can be functionalized to build the lactam ring. The synthesis will proceed through three key stages:

-

Regioselective Aromatic Bromination: Introduction of a bromine atom at the C6 position of the benzoic acid ring.

-

Benzylic Bromination: Selective bromination of the benzylic methyl group.

-

Lactam Formation: Intramolecular cyclization with an ammonia source to construct the isoindolinone core.

This strategic sequence is designed to control the regiochemistry of the substitutions and to proceed with high efficiency.

Proposed Synthetic Pathway

The overall synthetic pathway from 3-methoxy-4-methylbenzoic acid to 6-Bromo-5-methoxy-2,3-dihydro-isoindol-1-one is depicted below.

Caption: Proposed synthetic route for 6-Bromo-5-methoxy-2,3-dihydro-isoindol-1-one.

Detailed Experimental Procedures and Mechanistic Insights

Step 1: Regioselective Aromatic Bromination of 3-Methoxy-4-methylbenzoic Acid

Objective: To synthesize 2-Bromo-5-methoxy-4-methylbenzoic acid.

The initial and most critical step is the regioselective bromination of the aromatic ring. The methoxy group is a strong activating group and is ortho-, para-directing. The methyl and carboxylic acid groups are weakly activating and deactivating, respectively, and are also ortho-, para-directing to the methyl group. To achieve bromination at the desired C2 position (which becomes the C6 position in the final product), we must consider the directing effects of the substituents. The position ortho to the powerful methoxy group is highly activated.

Protocol:

-

To a stirred solution of 3-methoxy-4-methylbenzoic acid (1.0 eq.) in a suitable solvent such as acetic acid or a chlorinated solvent, add N-bromosuccinimide (NBS) (1.05 eq.) portion-wise at room temperature.

-

Carefully add a catalytic amount of concentrated sulfuric acid.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-water.

-

Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to afford 2-Bromo-5-methoxy-4-methylbenzoic acid.

Causality of Experimental Choices:

-

N-Bromosuccinimide (NBS): NBS is a convenient and selective source of electrophilic bromine, minimizing the formation of polybrominated byproducts that can occur with liquid bromine.

-

Sulfuric Acid: The acid catalyst polarizes the N-Br bond of NBS, increasing its electrophilicity and promoting the electrophilic aromatic substitution reaction.

-

Solvent: Acetic acid is a common solvent for bromination reactions as it is polar enough to dissolve the starting material and is relatively inert to the reaction conditions.

Step 2: Esterification of 2-Bromo-5-methoxy-4-methylbenzoic Acid

Objective: To synthesize Methyl 2-bromo-5-methoxy-4-methylbenzoate.

Esterification of the carboxylic acid is performed to protect it from potential side reactions in the subsequent benzylic bromination step and to improve the solubility of the intermediate in organic solvents.

Protocol:

-

Dissolve 2-Bromo-5-methoxy-4-methylbenzoic acid (1.0 eq.) in methanol.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

-

After cooling to room temperature, remove the excess methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield Methyl 2-bromo-5-methoxy-4-methylbenzoate.

Causality of Experimental Choices:

-

Fischer Esterification: This is a classic and reliable method for the esterification of carboxylic acids using an excess of the alcohol in the presence of an acid catalyst.

-

Sulfuric Acid: Acts as a catalyst to protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic for attack by the methanol.

Step 3: Benzylic Bromination of Methyl 2-bromo-5-methoxy-4-methylbenzoate

Objective: To synthesize Methyl 2-bromo-4-(bromomethyl)-5-methoxybenzoate.

This step involves the selective free-radical bromination of the benzylic methyl group. This reaction is highly specific to the benzylic position due to the resonance stabilization of the resulting benzylic radical.[2]

Protocol:

-

Dissolve Methyl 2-bromo-5-methoxy-4-methylbenzoate (1.0 eq.) in a non-polar solvent such as carbon tetrachloride or chlorobenzene.

-

Add N-bromosuccinimide (NBS) (1.1 eq.) and a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.

-

Heat the mixture to reflux under irradiation with a UV lamp or a high-intensity incandescent lamp for 2-4 hours.[3]

-

Monitor the reaction by TLC or GC-MS.

-

After completion, cool the reaction mixture and filter off the succinimide byproduct.

-

Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford Methyl 2-bromo-4-(bromomethyl)-5-methoxybenzoate.

Causality of Experimental Choices:

-

N-Bromosuccinimide (NBS): In the presence of a radical initiator and light, NBS serves as a source of bromine radicals, which selectively abstract a benzylic hydrogen.[2]

-

Azobisisobutyronitrile (AIBN): AIBN is a common radical initiator that decomposes upon heating to generate nitrogen gas and two cyanoisopropyl radicals, which then initiate the radical chain reaction.

-

Solvent: A non-polar solvent is used to prevent ionic side reactions and to facilitate the radical pathway.

Step 4: Cyclization to 6-Bromo-5-methoxy-2,3-dihydro-isoindol-1-one

Objective: To synthesize the final target molecule.

The final step is the formation of the lactam ring through the reaction of the benzylic bromide and the ester with an ammonia source. This is an intramolecular nucleophilic substitution followed by amidation.

Protocol:

-

Dissolve Methyl 2-bromo-4-(bromomethyl)-5-methoxybenzoate (1.0 eq.) in a solution of ammonia in methanol (e.g., 7N).

-

Stir the reaction mixture in a sealed vessel at room temperature or with gentle heating (e.g., 40-50 °C) for 12-24 hours.

-

Monitor the reaction by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Partition the residue between ethyl acetate and water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by recrystallization or column chromatography to obtain 6-Bromo-5-methoxy-2,3-dihydro-isoindol-1-one.

Causality of Experimental Choices:

-

Ammonia in Methanol: Ammonia serves as the nucleophile to displace the benzylic bromide and as the nitrogen source for the lactam ring. Using a solution of ammonia in methanol provides a convenient and reactive form of ammonia.

-

Sealed Vessel: A sealed vessel is used to prevent the escape of volatile ammonia and to maintain the reaction concentration.

Quantitative Data Summary

| Step | Starting Material | Reagents | Product | Expected Yield (%) |

| 1 | 3-Methoxy-4-methylbenzoic acid | NBS, H₂SO₄ | 2-Bromo-5-methoxy-4-methylbenzoic acid | 75-85 |

| 2 | 2-Bromo-5-methoxy-4-methylbenzoic acid | MeOH, H₂SO₄ | Methyl 2-bromo-5-methoxy-4-methylbenzoate | >90 |

| 3 | Methyl 2-bromo-5-methoxy-4-methylbenzoate | NBS, AIBN | Methyl 2-bromo-4-(bromomethyl)-5-methoxybenzoate | 60-70 |

| 4 | Methyl 2-bromo-4-(bromomethyl)-5-methoxybenzoate | NH₃ in MeOH | 6-Bromo-5-methoxy-2,3-dihydro-isoindol-1-one | 70-80 |

Workflow Visualization

Sources

Spectroscopic Analysis of 6-Bromo-5-methoxy-2,3-dihydro-isoindol-1-one: A Technical Guide

Abstract: This technical guide provides a comprehensive overview of the spectroscopic characterization of the novel heterocyclic compound, 6-Bromo-5-methoxy-2,3-dihydro-isoindol-1-one. Due to the limited availability of public domain experimental data for this specific molecule, this guide will focus on the theoretical underpinnings of its expected spectroscopic properties based on established principles of organic spectroscopy and data from structurally related analogs. This document is intended for researchers, scientists, and drug development professionals engaged in the synthesis, characterization, and application of novel pharmaceutical building blocks.

Introduction: The Significance of 6-Bromo-5-methoxy-2,3-dihydro-isoindol-1-one

The isoindolinone core is a privileged scaffold in medicinal chemistry, appearing in a variety of biologically active molecules. The specific substitution pattern of 6-Bromo-5-methoxy-2,3-dihydro-isoindol-1-one, featuring a bromine atom and a methoxy group on the aromatic ring, offers unique opportunities for further functionalization and modulation of its physicochemical and pharmacological properties. The bromine atom can serve as a handle for cross-coupling reactions, enabling the introduction of diverse substituents, while the methoxy group can influence the compound's electronic properties and metabolic stability.

Accurate and comprehensive spectroscopic characterization is the cornerstone of chemical synthesis and drug discovery. It provides unambiguous confirmation of the molecular structure, ensures purity, and offers insights into the electronic and conformational properties of a molecule. This guide will outline the expected spectroscopic signatures of 6-Bromo-5-methoxy-2,3-dihydro-isoindol-1-one in key analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Molecular Structure and Predicted Spectroscopic Features

The chemical structure of 6-Bromo-5-methoxy-2,3-dihydro-isoindol-1-one is presented below. The numbering convention used in this guide for the interpretation of spectroscopic data is also indicated.

Caption: Chemical structure of 6-Bromo-5-methoxy-2,3-dihydro-isoindol-1-one with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR spectra are essential for confirming the connectivity and chemical environment of each atom.

Predicted ¹H NMR Spectrum

The expected proton NMR spectrum of 6-Bromo-5-methoxy-2,3-dihydro-isoindol-1-one would exhibit distinct signals corresponding to the aromatic protons, the methylene protons of the isoindolinone ring, the methoxy protons, and the amine proton.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Rationale |

| H-4 | ~7.5 - 7.7 | s | 1H | Aromatic proton, singlet due to lack of adjacent protons. Deshielded by the adjacent carbonyl group. |

| H-7 | ~7.0 - 7.2 | s | 1H | Aromatic proton, singlet due to lack of adjacent protons. |

| -CH₂- (C3) | ~4.4 - 4.6 | s | 2H | Methylene protons adjacent to the nitrogen atom. Expected to be a singlet. |

| -OCH₃ | ~3.8 - 4.0 | s | 3H | Methoxy group protons, characteristic singlet in this region. |

| -NH- | ~8.0 - 9.0 | br s | 1H | Amide proton, typically a broad singlet, chemical shift can be concentration and solvent dependent. |

Experimental Causality: The choice of solvent (e.g., DMSO-d₆ or CDCl₃) will significantly influence the chemical shifts, particularly for the NH proton due to hydrogen bonding effects. A standard 400 or 500 MHz spectrometer would be sufficient to resolve these signals.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (ppm) | Rationale |

| C=O (C1) | ~168 - 172 | Carbonyl carbon of the lactam. |

| C-5 | ~150 - 155 | Aromatic carbon attached to the methoxy group. |

| C-7a | ~140 - 145 | Aromatic quaternary carbon. |

| C-3a | ~135 - 140 | Aromatic quaternary carbon. |

| C-4 | ~125 - 130 | Aromatic CH carbon. |

| C-7 | ~115 - 120 | Aromatic CH carbon. |

| C-6 | ~110 - 115 | Aromatic carbon attached to the bromine atom. |

| -OCH₃ | ~56 - 58 | Methoxy carbon. |

| -CH₂- (C3) | ~45 - 50 | Methylene carbon adjacent to nitrogen. |

Self-Validating Protocol for NMR:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing a small amount of tetramethylsilane (TMS) as an internal standard.

-

¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters include a sufficient number of scans for good signal-to-noise, a spectral width covering the expected chemical shift range (e.g., 0-12 ppm), and a relaxation delay of at least 1-2 seconds.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

2D NMR (Optional but Recommended): To unambiguously assign the signals, especially for the aromatic region in more complex analogs, acquiring 2D NMR spectra such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) is highly recommended.

Caption: A generalized workflow for NMR data acquisition.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound.

Predicted Mass Spectrum: For 6-Bromo-5-methoxy-2,3-dihydro-isoindol-1-one (C₉H₈BrNO₂), the expected exact mass is approximately 240.979 g/mol . In a high-resolution mass spectrum (HRMS), the molecular ion peak [M]⁺ would be observed with a characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two peaks of nearly equal intensity separated by 2 Da.

Table 3: Predicted Mass Spectrometry Data

| Ion | Predicted m/z | Rationale |

| [M]⁺ | ~241 & 243 | Molecular ion peak showing the isotopic pattern of bromine. |

| [M-CH₃]⁺ | ~226 & 228 | Loss of a methyl radical from the methoxy group. |

| [M-CO]⁺ | ~213 & 215 | Loss of carbon monoxide from the lactam. |

Experimental Causality: The choice of ionization technique (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI) will influence the fragmentation pattern. EI is a "harder" ionization technique that typically leads to more fragmentation, providing valuable structural information. ESI is a "softer" technique that often results in a more prominent molecular ion peak, which is useful for confirming the molecular weight.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule.

Predicted IR Spectrum: The IR spectrum of 6-Bromo-5-methoxy-2,3-dihydro-isoindol-1-one would show characteristic absorption bands for the amide and aromatic functionalities.

Table 4: Predicted Infrared Absorption Frequencies

| Functional Group | Predicted Wavenumber (cm⁻¹) | Rationale |

| N-H stretch | ~3200 - 3400 | Amide N-H stretching vibration, can be broad. |

| C=O stretch | ~1680 - 1720 | Amide I band (carbonyl stretch), strong absorption. |

| C=C stretch | ~1450 - 1600 | Aromatic ring C=C stretching vibrations. |

| C-O stretch | ~1200 - 1300 & ~1000 - 1100 | Asymmetric and symmetric C-O-C stretching of the methoxy group. |

| C-Br stretch | ~500 - 650 | Carbon-bromine stretching vibration. |

Self-Validating Protocol for IR Spectroscopy:

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation. Alternatively, a KBr pellet can be prepared.

-

Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

Background Correction: A background spectrum of the empty ATR crystal or the pure KBr pellet should be recorded and subtracted from the sample spectrum.

Conclusion

References

As this guide is based on theoretical predictions and general spectroscopic principles, direct citations to experimental data for the title compound are not possible. The following references provide foundational knowledge in the spectroscopic techniques discussed.

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

-

Field, L. D., Li, H. L., & Magill, A. M. (2013). Organic Structures from Spectra. John Wiley & Sons. [Link]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 6-Bromo-5-methoxy-2,3-dihydro-isoindol-1-one

For Researchers, Scientists, and Drug Development Professionals

Foreword

The precise structural elucidation of novel chemical entities is a cornerstone of modern drug discovery and development. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for providing detailed information about the molecular architecture of organic compounds. This guide offers a comprehensive analysis of the ¹H and ¹³C NMR spectra of 6-Bromo-5-methoxy-2,3-dihydro-isoindol-1-one, a substituted isoindolinone of interest in medicinal chemistry.

While experimentally obtained spectra for this specific molecule are not widely available in the public domain, this document, authored from the perspective of a Senior Application Scientist, presents a detailed, predictive analysis based on established principles of NMR theory, extensive spectral database knowledge, and experience with analogous structures. The insights and methodologies presented herein are designed to serve as a robust framework for researchers working with this and related molecular scaffolds.

The Strategic Importance of NMR in the Characterization of Substituted Isoindolinones

The isoindolinone core is a privileged scaffold found in numerous biologically active compounds. The specific substitution pattern of a bromo and a methoxy group on the aromatic ring, as seen in 6-Bromo-5-methoxy-2,3-dihydro-isoindol-1-one, significantly influences its electronic properties and, consequently, its interaction with biological targets.

A meticulous NMR analysis is, therefore, not merely a confirmatory step but a crucial part of the discovery process, enabling:

-

Unambiguous Structure Verification: Confirming the regiochemistry of the bromine and methoxy substituents on the aromatic ring.

-

Conformational Insights: While the core is relatively rigid, NMR can provide clues about the preferred orientation of substituents.

-

Purity Assessment: Identifying and quantifying any residual starting materials, byproducts, or isomers.

This guide will delve into the expected ¹H and ¹³C NMR spectral features of the title compound, providing a detailed rationale for the predicted chemical shifts, coupling constants, and multiplicities.

Predicted ¹H NMR Spectral Analysis of 6-Bromo-5-methoxy-2,3-dihydro-isoindol-1-one

The predicted ¹H NMR spectrum of 6-Bromo-5-methoxy-2,3-dihydro-isoindol-1-one in a common deuterated solvent such as DMSO-d₆ is anticipated to exhibit distinct signals corresponding to the aromatic protons, the methylene protons of the dihydroisoindole ring, the methoxy protons, and the amine proton.

Molecular Structure with Proton Numbering:

Caption: Molecular structure with proton numbering.

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Assignment | Rationale for Prediction |

| ~8.50 | s (br) | N-H | The lactam N-H proton is expected to be a broad singlet due to quadrupole broadening from the nitrogen atom and potential hydrogen bonding. Its chemical shift is significantly downfield due to the deshielding effect of the adjacent carbonyl group. |

| ~7.65 | s | H -4 | This aromatic proton is a singlet as it has no adjacent protons to couple with. It is deshielded by the anisotropic effect of the nearby carbonyl group. |

| ~7.40 | s | H -7 | This aromatic proton is also a singlet. It is situated ortho to the bromine atom, which has a moderate deshielding effect. |

| ~4.35 | s | CH₂ -3 | The two protons on C-3 are diastereotopic and would ideally appear as two distinct signals. However, in many similar structures, they are accidentally equivalent and appear as a singlet, especially in the absence of chiral centers. The significant downfield shift is due to the adjacent nitrogen atom and the aromatic ring. |

| ~3.90 | s | OCH₃ | The three protons of the methoxy group are equivalent and appear as a sharp singlet. Their chemical shift is typical for an aromatic methoxy group. |

Predicted ¹³C NMR Spectral Analysis of 6-Bromo-5-methoxy-2,3-dihydro-isoindol-1-one

The ¹³C NMR spectrum will provide complementary information, confirming the carbon framework of the molecule.

Molecular Structure with Carbon Numbering:

Caption: Molecular structure with carbon numbering.

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment | Rationale for Prediction |

| ~168.0 | C -1 (C=O) | The carbonyl carbon of the lactam is expected to be significantly downfield, typical for amide carbonyls. |

| ~155.0 | C -5 | This aromatic carbon is attached to the electron-donating methoxy group, causing a significant downfield shift. |

| ~140.0 | C -7a | This is a quaternary aromatic carbon at the ring junction, and its chemical shift is influenced by the fusion to the five-membered ring. |

| ~132.0 | C -3a | Another quaternary aromatic carbon at the ring junction, deshielded by the adjacent carbonyl group. |

| ~125.0 | C -7 | This aromatic CH carbon is ortho to the bromine atom. |

| ~115.0 | C -4 | This aromatic CH carbon is influenced by the methoxy group and the overall electron distribution of the ring. |

| ~112.0 | C -6 | The carbon atom directly bonded to the bromine atom is expected in this region. The C-Br bond has a moderate deshielding effect. |

| ~56.5 | OC H₃ | The chemical shift of the methoxy carbon is characteristic for an aromatic methoxy group. |

| ~45.0 | C -3 | The methylene carbon adjacent to the nitrogen atom is shifted downfield due to the electronegativity of the nitrogen. |

Experimental Protocols for NMR Analysis

To obtain high-quality, reproducible NMR data for 6-Bromo-5-methoxy-2,3-dihydro-isoindol-1-one, the following experimental protocols are recommended.

Sample Preparation

-

Solvent Selection: Choose a deuterated solvent in which the compound is sufficiently soluble (e.g., >5 mg/0.6 mL). DMSO-d₆ is a common choice for its excellent solubilizing power. Chloroform-d (CDCl₃) can also be used if solubility permits.

-

Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.6 mL of the chosen deuterated solvent.

-

Internal Standard: For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm).

-

Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.

NMR Data Acquisition

The following is a generalized workflow for acquiring ¹H and ¹³C NMR spectra.

Caption: General workflow for NMR data acquisition.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

-

¹H NMR Acquisition:

-

Pulse Sequence: A standard single-pulse experiment is typically sufficient.

-

Spectral Width: Set to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is generally adequate.

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to singlets for each carbon.

-

Spectral Width: Set to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

-

Number of Scans: A larger number of scans is required for ¹³C NMR due to the low natural abundance of the ¹³C isotope. The number of scans will depend on the sample concentration.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is recommended.

-

Advanced NMR Experiments for Unambiguous Assignments

For a definitive assignment of all proton and carbon signals, a suite of two-dimensional (2D) NMR experiments should be performed.

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, which is useful for tracing out spin systems.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons that are separated by two or three bonds, which is invaluable for assigning quaternary carbons and piecing together molecular fragments.

Caption: Relationship between 1D and 2D NMR experiments for structural elucidation.

Conclusion

The comprehensive ¹H and ¹³C NMR analysis of 6-Bromo-5-methoxy-2,3-dihydro-isoindol-1-one, as detailed in this guide, provides a powerful and indispensable framework for its structural verification and characterization. The predicted spectral data, grounded in fundamental NMR principles, offers a clear roadmap for researchers to interpret their experimental findings. By employing the outlined protocols and leveraging the power of 2D NMR techniques, scientists can confidently elucidate the structure of this and related isoindolinone derivatives, thereby accelerating the pace of drug discovery and development.

References

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

A Technical Guide to 6-Bromo-5-methoxy-2,3-dihydro-isoindol-1-one: Commercial Availability, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Isoindolinone Scaffold and the Emergence of 6-Bromo-5-methoxy-2,3-dihydro-isoindol-1-one

The isoindolinone core is a privileged heterocyclic scaffold that forms the structural basis for a multitude of biologically active compounds and approved pharmaceuticals.[1] Its derivatives have demonstrated a wide array of pharmacological activities, including roles in treating multiple myeloma, inflammation, hypertension, and obesity.[1] The rigid, bicyclic structure of the isoindolinone moiety provides a versatile framework for the strategic placement of functional groups to optimize interactions with biological targets. The inherent bioactivity of this scaffold has led to its extensive use in medicinal chemistry and drug discovery programs.[2][3]

This guide focuses on a specific, functionalized derivative: 6-Bromo-5-methoxy-2,3-dihydro-isoindol-1-one . The presence of a bromine atom and a methoxy group on the benzene ring offers significant opportunities for further chemical modification. The bromine atom can serve as a handle for various cross-coupling reactions, allowing for the introduction of diverse substituents to explore structure-activity relationships (SAR). The methoxy group, a common feature in many bioactive molecules, can influence the compound's electronic properties and metabolic stability.[4] This unique combination of functionalities makes 6-Bromo-5-methoxy-2,3-dihydro-isoindol-1-one a valuable building block for the synthesis of novel therapeutic agents.

Physicochemical Properties

While specific experimental data for 6-Bromo-5-methoxy-2,3-dihydro-isoindol-1-one is not extensively published, we can infer its likely properties based on closely related analogs. These estimations are valuable for planning synthetic transformations and for preliminary computational studies.

| Property | Estimated Value/Information | Source/Analogy |

| Molecular Formula | C₉H₈BrNO₂ | - |

| Molecular Weight | 242.07 g/mol | [5] |

| Appearance | Likely a powder or crystalline solid | [6] |

| Melting Point | Expected to be relatively high, likely >200 °C | Based on the melting point of 5-Bromo-2,3-dihydro-isoindol-1-one (267 °C)[6] |

| Boiling Point | >400 °C (Predicted) | Based on the predicted boiling point of 5-Bromo-2,3-dihydro-isoindol-1-one (448.4±45.0 °C)[6] |

| Solubility | Likely soluble in organic solvents like DMSO and DMF | General characteristic of similar heterocyclic compounds |

| Storage | Sealed in a dry, room temperature environment is recommended. | [6] |

Commercial Availability

6-Bromo-5-methoxy-2,3-dihydro-isoindol-1-one is commercially available from several chemical suppliers, indicating its utility as a research chemical and building block. The availability from multiple vendors suggests a stable supply chain for research and development purposes.

| Supplier | CAS Number | Purity | Available Quantities |

| BLD Pharm | 1427360-45-9 | Information not specified | Inquire with supplier |

| Alfa Chemistry | 1427360-45-9 | Information not specified | Inquire with supplier |

| Amadis Chemical | 1427360-45-9 | Information not specified | Inquire with supplier |

| chemPUR | 1427360-45-9 | Information not specified | Inquire with supplier |

| Arctom | 1427360-45-9 | Information not specified | Inquire with supplier |

Note: Purity and available quantities are subject to change and should be confirmed with the respective suppliers.

Synthesis Strategies for Isoindolinone Derivatives

The synthesis of the isoindolinone scaffold can be achieved through various synthetic routes. A common and effective strategy involves the reductive amination and subsequent intramolecular amidation of a 2-formylbenzoate derivative. This approach offers a convergent and flexible method to access a wide range of substituted isoindolinones.

A plausible synthetic pathway to 6-Bromo-5-methoxy-2,3-dihydro-isoindol-1-one would likely start from a suitably substituted benzoic acid or benzaldehyde precursor. The following diagram illustrates a general, conceptual workflow for the synthesis of substituted isoindolinones.

Caption: General synthetic workflow for substituted isoindolin-1-ones.

Experimental Protocol: A Representative Synthesis of an Isoindolinone Derivative

Step 1: Reductive C-N Coupling and Intramolecular Amidation

-

To a solution of the appropriately substituted 2-carboxybenzaldehyde (1.0 mmol) and a primary amine (1.2 mmol) in a suitable solvent (e.g., ethanol/water), add a catalyst such as ultrathin Pt nanowires.[7]

-

Stir the reaction mixture under a hydrogen atmosphere (1 bar) at a specified temperature (e.g., 60 °C) for a designated time (e.g., 12-24 hours).

-

Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the catalyst by filtration.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired isoindolinone.

Causality Behind Experimental Choices:

-

Choice of Catalyst: Platinum-based catalysts are highly efficient for reductive amination reactions.[7] The use of nanowires can offer a high surface area, enhancing catalytic activity.

-

Hydrogen Atmosphere: A hydrogen atmosphere is essential for the in-situ reduction of the imine intermediate formed from the condensation of the aldehyde and the amine.

-

Solvent System: A protic solvent system like ethanol/water is often suitable for both the solubility of the reactants and the efficiency of the reduction.

-

Purification: Column chromatography is a standard and effective method for purifying organic compounds of moderate polarity like isoindolinones.

Applications in Research and Drug Discovery

While specific applications for 6-Bromo-5-methoxy-2,3-dihydro-isoindol-1-one are not yet widely documented, the broader class of isoindolinone derivatives has shown significant promise in various therapeutic areas. This suggests a strong potential for the title compound as a key intermediate in the development of novel drugs.

Potential Areas of Application:

-

Anticancer Agents: Many isoindolinone derivatives have been investigated for their anticancer properties.[3][8] The ability to functionalize the 6-bromo position allows for the synthesis of libraries of compounds for screening against various cancer cell lines.

-

Enzyme Inhibitors: The isoindolinone scaffold is present in inhibitors of various enzymes. For instance, derivatives have shown inhibitory activity against carbonic anhydrase.[3] The specific substitution pattern of 6-bromo-5-methoxy-2,3-dihydro-isoindol-1-one could be exploited to design selective enzyme inhibitors.

-

Central Nervous System (CNS) Active Agents: Some isoindolinone derivatives have been explored for their activity on the central nervous system.[2] The lipophilicity and electronic properties imparted by the bromo and methoxy groups could be tuned to optimize blood-brain barrier penetration for CNS-targeted drugs.

-

Antimicrobial and Antioxidant Agents: Recent studies have highlighted the antimicrobial and antioxidant potential of novel isoindolinone derivatives, suggesting their utility in combating infectious diseases and oxidative stress-related conditions.[3]

The following diagram illustrates the central role of 6-Bromo-5-methoxy-2,3-dihydro-isoindol-1-one as a versatile building block in medicinal chemistry.

Caption: Potential applications derived from the core structure.

Safety Information

-

Hazard Statements (Anticipated):

-

Precautionary Statements (Recommended):

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[5]

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

It is imperative to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. A comprehensive risk assessment should be conducted before commencing any experimental work.

References

-

6-Bromo-3-hydroxyisoquinoline. PubChem. [Link]

-

6-bromo-2,3-dihydro-1H-indol-2-one. PubChem. [Link]

-

Properties and Functions of Isoindoline: A Short Review. JETIR. [Link]

-

Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. National Institutes of Health. [Link]

-

Asymmetric Synthesis of 3-Substituted Isoindolinones by Direct Alkylation of Chiral N-tert-Butylsulfinyl-isoindolinones. The Journal of Organic Chemistry. [Link]

-

Synthesis of isoindolinones. Organic Chemistry Portal. [Link]

-

7-bromo-6-hydroxy-5-methyl-2,3-dihydro-1H-isoindol-1-one. PubChem. [Link]

-

Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. MDPI. [Link]

-

Isoindolinone Derivatives: Synthesis, In Vitro Anticancer, Antioxidant, and Molecular Docking Studies. ResearchGate. [Link]

-

6-Methoxy-2,3-dihydro-1H-isoindol-1-one. PubChem. [Link]

-

Efficient synthesis of bioactive isoindolinone derivatives containing continuous quaternary carbons by intermolecular OH transfer. New Journal of Chemistry. [Link]

-

Synthesis, reactivity and biological properties of methoxy-activated indoles. Arkivoc. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. jetir.org [jetir.org]

- 3. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 6-Bromooxindole | C8H6BrNO | MD Topology | NMR | X-Ray [atb.uq.edu.au]

- 5. 7-bromo-6-hydroxy-5-methyl-2,3-dihydro-1H-isoindol-1-one | C9H8BrNO2 | CID 66545212 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 5-BROMO-2,3-DIHYDRO-ISOINDOL-1-ONE CAS#: 552330-86-6 [amp.chemicalbook.com]

- 7. Isoindolinone synthesis [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. 6-Bromo-3-hydroxyisoquinoline | C9H6BrNO | CID 46739149 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 6-bromo-2,3-dihydro-1H-indol-2-one | C8H6BrNO | CID 2773289 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Purity Analysis of 6-Bromo-5-methoxy-2,3-dihydro-isoindol-1-one

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive framework for establishing a robust purity analysis of 6-Bromo-5-methoxy-2,3-dihydro-isoindol-1-one, a key intermediate in pharmaceutical synthesis. The methodologies outlined herein are designed to ensure the identity, purity, and quality of this compound, addressing the stringent requirements of regulatory bodies.

Introduction: The Significance of Purity Analysis

6-Bromo-5-methoxy-2,3-dihydro-isoindol-1-one is a substituted isoindolinone derivative. The isoindolinone scaffold is a prevalent structural motif in a variety of biologically active compounds and natural products.[1][2] The presence of impurities in active pharmaceutical ingredients (APIs) or their intermediates can significantly impact the safety and efficacy of the final drug product. Therefore, a rigorous analytical program to identify and quantify any process-related impurities, degradation products, and residual starting materials is paramount. This guide will detail a multi-faceted analytical approach, leveraging chromatographic and spectroscopic techniques to build a comprehensive purity profile.

Understanding Potential Impurities: A Synthesis-Based Approach

Caption: Plausible synthetic pathway and potential impurity formation.

Based on this generalized pathway, potential impurities could include:

-

Starting materials and intermediates: Incomplete conversion can lead to the presence of the initial substituted toluene and various intermediates.

-

Over- and under-brominated species: The bromination step might yield di-brominated or non-brominated analogues.

-

Positional isomers: Bromination of the aromatic ring could potentially occur at other positions, leading to isomeric impurities.

-

Degradation products: The compound may be susceptible to hydrolysis or oxidation under certain storage or process conditions.

Orthogonal Analytical Approaches for Comprehensive Purity Profiling

A multi-technique, or orthogonal, approach is essential for a comprehensive purity assessment. No single analytical method can provide all the necessary information.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

Reverse-phase HPLC with UV detection is the primary technique for separating and quantifying impurities. The polarity of 6-Bromo-5-methoxy-2,3-dihydro-isoindol-1-one suggests that a C18 column will provide good retention and separation.

Table 1: Proposed HPLC Method Parameters

| Parameter | Recommended Condition | Rationale |

| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good retention and resolution for aromatic compounds.[5] |

| Mobile Phase A | 0.1% Trifluoroacetic acid in Water | Provides good peak shape and protonates silanols. |

| Mobile Phase B | Acetonitrile | Common organic modifier with good UV transparency. |

| Gradient | 20% B to 95% B over 30 minutes | A broad gradient is necessary to elute both polar and non-polar impurities. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |

| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |

| Detection Wavelength | 254 nm and 280 nm | Aromatic nature of the molecule suggests strong absorbance in the UV region. |

| Injection Volume | 10 µL | A small injection volume minimizes band broadening. |

Method Development and Validation: The proposed method should be rigorously validated according to ICH guidelines (Q2(R1)). This includes assessing specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.

Mass Spectrometry (MS): For Unambiguous Identification

Coupling HPLC with a mass spectrometer (LC-MS) is crucial for the identification of unknown impurities. The presence of a bromine atom will result in a characteristic isotopic pattern (M+ and M+2 peaks of nearly equal intensity), which is a powerful diagnostic tool for identifying bromine-containing compounds.[6][7]

Caption: A typical LC-MS workflow for impurity identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

¹H and ¹³C NMR spectroscopy are indispensable for the definitive structural confirmation of the main component and the characterization of any isolated impurities.

-

¹H NMR: The proton NMR spectrum will provide information on the number of different types of protons and their connectivity. The aromatic protons will appear in the downfield region (typically 6.5-8.5 ppm). The methoxy group will present as a singlet around 3.5-4.5 ppm. The methylene protons of the isoindolinone ring will likely appear as two distinct signals.[8]

-

¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon atoms in the molecule. The chemical shift of the methoxy carbon can be indicative of its position on the aromatic ring.[9]

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Analysis

FTIR spectroscopy can confirm the presence of key functional groups. Expected characteristic peaks include:

-

N-H stretch: Around 3200-3400 cm⁻¹ for the secondary amide.

-

C=O stretch: A strong absorption around 1680-1720 cm⁻¹ for the lactam carbonyl.

-

C-O stretch: Around 1000-1300 cm⁻¹ for the methoxy group.

-

C-Br stretch: Typically in the fingerprint region, below 800 cm⁻¹.[10]

Quantitation and Reporting

Once impurities are identified, they must be quantified. For known impurities, a reference standard should be used to generate a calibration curve. For unknown impurities, where a reference standard is not available, their concentration can be estimated using the principle of relative response factor (RRF) with respect to the main component, assuming the response is similar.

All impurities should be reported according to the reporting thresholds defined by the ICH guidelines.

Conclusion

The purity analysis of 6-Bromo-5-methoxy-2,3-dihydro-isoindol-1-one requires a systematic and multi-faceted analytical approach. By combining the separation power of HPLC with the identification capabilities of MS and the structural elucidation power of NMR, a comprehensive purity profile can be established. This rigorous analytical characterization is essential to ensure the quality, safety, and efficacy of any downstream pharmaceutical products.

References

-

Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. National Institutes of Health. [Link]

-

Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. [Link]

-

Halogenated Organic Compounds. Spectroscopy Online. [Link]

-

Supporting Information for - The Royal Society of Chemistry. [Link]

-

7-bromo-6-hydroxy-5-methyl-2,3-dihydro-1H-isoindol-1-one. PubChem. [Link]

-

Identification and Synthesis of New Process Related Impurity in Brimonidine Tartarate. Der Pharma Chemica. [Link]

-

A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. MDPI. [Link]

-

Mass spectrometry of halogen-containing organic compounds. ResearchGate. [Link]

- CN103880745A - Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid.

-

6-Bromo-2,3-dihydro-1H-isoindol-1-one. PubChem. [Link]

-

Synthesis, reactivity and biological properties of methoxy-activated indoles. [Link]

-

6-Bromooxindole | C8H6BrNO | MD Topology | NMR | X-Ray. [Link]

-

(3aS,4R,5R,6S,7aR)-4,5-Dibromo-2-[4-(trifluoromethyl)phenyl]-2,3,3a,4,5,6,7,7a-octahydro-3a,6-epoxy-1H-isoindol-1-one: crystal structure and. ResearchGate. [Link]

-

Methoxy 13 C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. ResearchGate. [Link]

-

Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. [Link]

-

mass spectra - the M+2 peak. Chemguide. [Link]

-

Reactions of 3-Hydroxy-2-phenyl-1H-benzo[e]isoindol-1-one. Semantic Scholar. [Link]

-

Mass Spectrometry. MSU chemistry. [Link]

-

Synthesis of isoindolinones. Organic Chemistry Portal. [Link]

-

Ultrasonic-assisted-synthesis of isoindolin-1-one derivatives. PubMed Central. [Link]

-

Facile and Convenient Syntheses of 6,11-Dihydro-5 H -indeno[1,2- c ]isoquinolin. ResearchGate. [Link]

-

6′-Amino-5,7-dibromo-2-oxo-3′-(trifluoromethyl)-1′H-spiro[indoline-3,4′-pyrano[2,3-c]pyrazole]-5′-carbonitrile. MDPI. [Link]

-

6-Methoxy-2,3-dihydro-1H-isoindol-1-one. PubChem. [Link]

-

Synthesis and characterization of critical process related impurities of an asthma drug – Zafirlukast. ResearchGate. [Link]

-

Crystal structure of 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one. National Institutes of Health. [Link]

-

1 H NMR Data of Compounds 1−6 (in DMSO-d 6 , 500 MHz, δ ppm ). ResearchGate. [Link]

-

Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. National Institutes of Health. [Link]

-

1H-Indole, 6-methoxy-5-(phenylmethoxy)-. Optional[13C NMR] - Chemical Shifts. [Link]

-

Supporting information. The Royal Society of Chemistry. [Link]

Sources

- 1. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ultrasonic-assisted-synthesis of isoindolin-1-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Isoindolinone synthesis [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. rsc.org [rsc.org]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. Mass Spectrometry [www2.chemistry.msu.edu]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. spectroscopyonline.com [spectroscopyonline.com]

An Investigative Guide to the Potential Therapeutic Targets of 6-Bromo-5-methoxy-2,3-dihydro-isoindol-1-one: A Scaffold-Based Analysis

Executive Summary

The compound 6-Bromo-5-methoxy-2,3-dihydro-isoindol-1-one belongs to the isoindolinone chemical class, a scaffold recognized as a "privileged structure" in medicinal chemistry due to its presence in a wide array of biologically active molecules.[1][2] While direct research on this specific substituted isoindolinone is not extensively published, a robust, science-driven analysis of its core scaffold provides a powerful predictive framework for identifying its most probable therapeutic targets. This guide synthesizes data from structurally analogous compounds to postulate and provide validation strategies for high-potential targets, primarily focusing on applications in oncology and immunology. The core hypotheses center on the modulation of the Cereblon (CRBN) E3 ubiquitin ligase complex and the inhibition of the Poly (ADP-ribose) polymerase (PARP) family of enzymes, with additional potential targets in kinase and carbonic anhydrase families also discussed. This document is intended for researchers, scientists, and drug development professionals, providing both the strategic rationale and detailed experimental workflows required to investigate this promising compound.

Introduction to the Isoindolinone Scaffold: A Foundation for Therapeutic Innovation

The isoindolinone core is a bicyclic heterocyclic scaffold that serves as the foundational pharmacophore for numerous synthetic and naturally occurring compounds with diverse pharmacological activities.[1][3] Its rigid structure provides a stable platform for the precise spatial orientation of functional groups, enabling high-affinity interactions with biological targets. The versatility of this scaffold is demonstrated by its presence in drugs with anticancer, anti-inflammatory, antiviral, and antipsychotic properties.[1][4]

The subject of this guide, 6-Bromo-5-methoxy-2,3-dihydro-isoindol-1-one, features specific substitutions on the aromatic ring: a bromine atom at position 6 and a methoxy group at position 5. These modifications are critical as they can significantly influence the compound's electronic properties, lipophilicity, and steric profile, thereby modulating its binding affinity, selectivity, and pharmacokinetic properties.[1][5] Given the lack of direct biological data on this specific molecule, this guide employs a scaffold-based analogue analysis—a cornerstone of modern drug discovery—to propose and explore its most likely and impactful therapeutic targets.

Primary Hypothesized Targets & Mechanisms of Action

Based on extensive precedent from structurally related isoindolinones, two primary targets emerge as highly probable: Cereblon (CRBN) and Poly (ADP-ribose) polymerase 1 (PARP1).

Hypothesis A: Cereblon (CRBN) Modulation for Immunomodulation and Protein Degradation

Cereblon (CRBN) is a substrate receptor component of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex.[6] It is the direct target of the highly successful immunomodulatory imide drugs (IMiDs), such as lenalidomide and pomalidomide, which are themselves isoindolinone derivatives.[7][8]